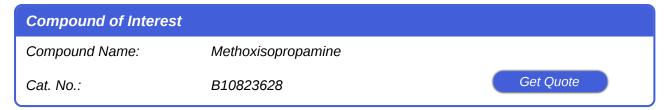


Technical Overview of Methoxisopropamine: Analytical and Pharmacological Profile

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This document provides a summary of analytical methods for the detection of **methoxisopropamine** and an overview of its known pharmacological targets.

Analytical Data

The detection and quantification of **methoxisopropamine** in biological and non-biological samples are crucial for research and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques.

Table 1: GC-MS and LC-MS/MS Parameters for **Methoxisopropamine** Detection

Parameter	GC-MS	LC-MS/MS
Retention Time	Varies with column and conditions	Varies with column and mobile phase
Precursor Ion (m/z)	N/A	[M+H]+
Product Ions (m/z)	Characteristic fragmentation pattern	Specific daughter ions for MRM
Limit of Detection (LOD)	ng/mL range	pg/mL to ng/mL range
Limit of Quantification (LOQ)	ng/mL range	pg/mL to ng/mL range



Note: Specific values for retention times and m/z transitions are highly dependent on the instrumentation and methods used and should be determined empirically.

Experimental Protocols

1. Sample Preparation for LC-MS/MS Analysis

A common method for extracting **methoxisopropamine** from biological matrices (e.g., plasma, urine) is solid-phase extraction (SPE).

- Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and a buffer solution (e.g., phosphate buffer, pH 6).
- Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing: Wash the cartridge with the buffer solution, followed by an organic solvent (e.g., methanol) to remove interferences.
- Elution: Elute the analyte using a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.
- 2. General LC-MS/MS Method
- Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization
 (ESI+) mode. Monitor the specific precursor-to-product ion transitions for
 methoxisopropamine in Multiple Reaction Monitoring (MRM) mode for high selectivity and
 sensitivity.



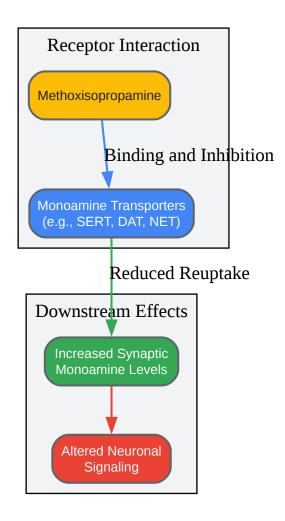
Visualizations

Below are diagrams representing a typical analytical workflow and a hypothesized signaling pathway based on the pharmacological class of **methoxisopropamine**.



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Caption: A generalized workflow for the analysis of **methoxisopropamine** in biological samples.



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Caption: Hypothesized signaling pathway for **methoxisopropamine**'s interaction with monoamine transporters.

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